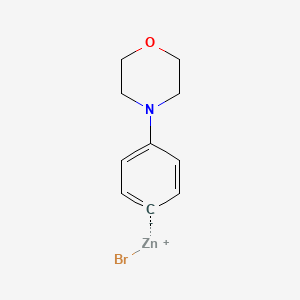![molecular formula C22H32N4O4 B14888613 1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[133113,1716,1018,12]docosane-4,9,14,18-tetrone is a complex organic compound with a unique structure characterized by multiple fused rings and tetrazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of tetrazole groups and methyl substitutions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired structural modifications.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the tetrazole groups.
Substitution: Substitution reactions involve replacing specific functional groups with other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of the compound with modified tetrazole groups.
科学的研究の応用
1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone involves its interaction with specific molecular targets and pathways. The compound’s tetrazole groups can interact with enzymes and receptors, modulating their activity. Additionally, its unique structure allows it to engage in various molecular interactions, influencing biological processes and chemical reactions.
類似化合物との比較
Similar Compounds
(E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene: A compound with a similar methyl-substituted structure but different functional groups and applications.
Geranyllinalool: Another methyl-substituted compound with distinct biological and chemical properties.
(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: A related compound with a similar core structure but different functional groups.
Uniqueness
1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[133113,1716,1018,12]docosane-4,9,14,18-tetrone is unique due to its combination of tetrazole groups and multiple fused rings, which confer distinct chemical and biological properties
特性
分子式 |
C22H32N4O4 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
1,8,10,17-tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone |
InChI |
InChI=1S/C22H32N4O4/c1-19-7-23-5-15(27)25-11-21(3)12-26(14-22(4,13-25)18(21)30)16(28)6-24(8-19)10-20(2,9-23)17(19)29/h5-14H2,1-4H3 |
InChIキー |
AAHQVQAGWKJKHF-UHFFFAOYSA-N |
正規SMILES |
CC12CN3CC(=O)N4CC5(CN(CC(C4)(C5=O)C)C(=O)CN(C1)CC(C3)(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
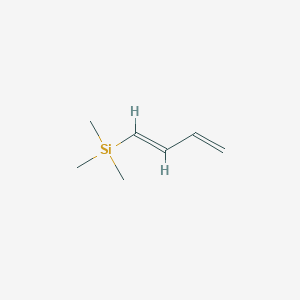
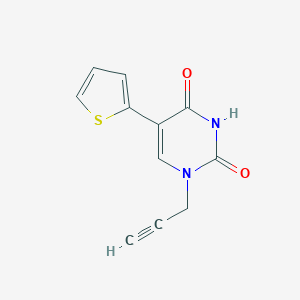
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
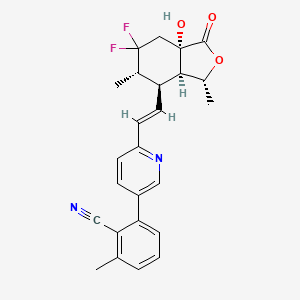
![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
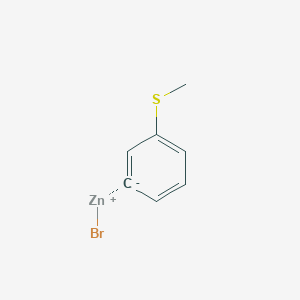
![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)
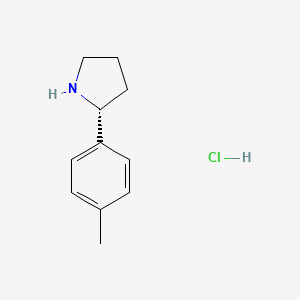

![3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)
